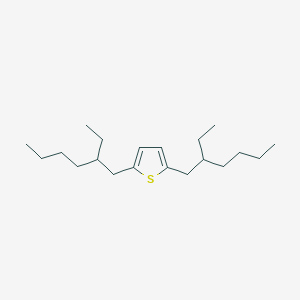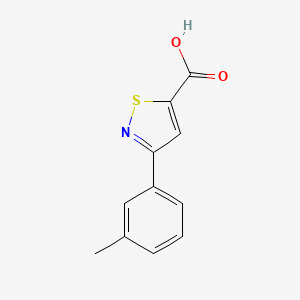
2,5-Bis(2-ethylhexyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(2-ethylhexyl)thiophene is an organic compound with the molecular formula C20H36S It belongs to the class of thiophene derivatives, which are known for their aromatic properties and sulfur-containing heterocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-ethylhexyl)thiophene typically involves the alkylation of thiophene derivatives. One common method is the reaction of 2,5-dibromothiophene with 2-ethylhexylmagnesium bromide in the presence of a palladium catalyst. The reaction is carried out under inert conditions, usually in a solvent like tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(2-ethylhexyl)thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: N-bromosuccinimide (NBS), aluminum chloride, chloroform.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated thiophenes, alkylated thiophenes.
Applications De Recherche Scientifique
2,5-Bis(2-ethylhexyl)thiophene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,5-Bis(2-ethylhexyl)thiophene largely depends on its application. In organic electronics, its conjugated structure allows for efficient charge transport, making it an excellent candidate for use in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) . The sulfur atom in the thiophene ring can interact with various molecular targets, influencing the electronic properties of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(trimethylstannyl)thiophene: Used in the synthesis of thiophene-based materials for electronic devices.
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: Known for its high photocatalytic efficiency.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Used as an optical brightener.
Uniqueness
2,5-Bis(2-ethylhexyl)thiophene stands out due to its unique combination of alkyl chains and thiophene ring, which enhances its solubility and processability in organic solvents. This makes it particularly useful in the fabrication of flexible electronic devices and high-performance materials .
Propriétés
Formule moléculaire |
C20H36S |
|---|---|
Poids moléculaire |
308.6 g/mol |
Nom IUPAC |
2,5-bis(2-ethylhexyl)thiophene |
InChI |
InChI=1S/C20H36S/c1-5-9-11-17(7-3)15-19-13-14-20(21-19)16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3 |
Clé InChI |
HPMWIVUDOOWKGX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CC1=CC=C(S1)CC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12498870.png)

![N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12498885.png)

![4-({4-[(2-Bromophenyl)amino]piperidin-1-yl}methyl)-2,6-dimethoxyphenol](/img/structure/B12498904.png)
![N~2~-methyl-N-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498905.png)
![1-butyl-3-[(4-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B12498912.png)

![N-tert-butyl-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498922.png)

![Propyl 5-{[(4-chlorophenyl)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12498930.png)
![2-{3-[morpholin-4-yl(oxo)acetyl]-1H-indol-1-yl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12498947.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12498955.png)
![10,16-diiodo-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12498963.png)
